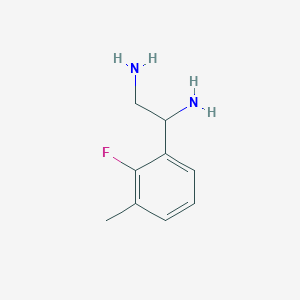

(2-Fluoro-3-methylphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(2-fluoro-3-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |

InChI Key |

UCBVBBIYJNGPHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Method

This method involves the reaction of 2-fluoro-3-methylbenzaldehyde with ethane-1,2-diamine in a suitable solvent such as ethanol or methanol. The imine intermediate formed is subsequently reduced to the diamine.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Fluoro-3-methylbenzaldehyde + ethane-1,2-diamine in ethanol, room temperature | Formation of imine intermediate |

| 2 | Addition of reducing agent (NaBH3CN or catalytic hydrogenation) | Reduction to (2-Fluoro-3-methylphenyl)ethane-1,2-diamine |

| 3 | Purification by crystallization or chromatography | Isolated pure diamine |

This approach benefits from mild conditions and good yields but requires careful control to avoid over-reduction or side reactions.

Catalytic Asymmetric Ring-Opening of Aziridines

Recent advances in asymmetric synthesis have utilized the ring-opening of meso-aziridines catalyzed by chiral metal complexes or organocatalysts to prepare chiral 1,2-diamines. For example, yttrium complexes with chiral phosphine oxides or chiral phosphoric acids catalyze the aminolysis of aziridines to yield diamines with high enantioselectivity (83–96% ee) and yields often exceeding 90%.

| Catalyst Type | Substrate | Conditions | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Yttrium complex with chiral phosphine oxide | meso-aziridines | Room temp, various solvents | 94–99% | 83–96% |

| Chiral phosphoric acid (CPA) | cyclic/acyclic aziridines | Mild conditions | Good yields | High ee |

This method is particularly valuable for producing enantiomerically enriched diamines and can be adapted for fluorinated aromatic aziridines to obtain this compound derivatives.

Vicinal Diamination via Aziridinium Ion Intermediates

A novel transition metal-free approach involves the vicinal diamination of activated alkenes through the formation of aziridinium ion intermediates. This method has been demonstrated to efficiently install diamine groups on fluorinated aromatic systems under mild conditions with high selectivity and yields.

- The process involves reacting trifluoropropenyliodonium salts with amines to form aziridinium intermediates.

- Subsequent nucleophilic ring-opening by a second amine yields vicinal diamines.

- The fluorine substituent on the aromatic ring influences regioselectivity and ring-opening kinetics, favoring selective diamination.

This methodology offers a modular and efficient route to fluorinated ethane-1,2-diamines, including the target compound.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Advantages | Limitations | Typical Yield | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-Fluoro-3-methylbenzaldehyde + ethane-1,2-diamine | Mild conditions, straightforward | Possible side reactions, racemic product | Moderate to high (60–90%) | Well-established |

| Catalytic Asymmetric Aziridine Ring-Opening | meso-aziridines with fluorinated substituents | High enantioselectivity, high yield | Requires chiral catalysts, multi-step | High (90%+) | Suitable for chiral diamines |

| Aziridinium Ion-Mediated Vicinal Diamination | Activated alkenes + amines | Transition metal-free, selective | Requires specialized reagents | High (up to 90%) | Emerging method |

Research Findings and Optimization Notes

- The presence of fluorine at the ortho position on the phenyl ring enhances the nucleophilicity and electrophilicity balance, facilitating ring-opening and substitution reactions.

- Reaction conditions such as solvent choice (ethanol, methanol, dichloromethane), temperature control (room temperature to mild heating), and stoichiometry of amine nucleophiles critically affect yield and selectivity.

- Catalytic systems employing rare earth metals (yttrium) or chiral phosphoric acids have been optimized to achieve high enantiomeric excess and yields in asymmetric synthesis.

- Recent studies emphasize controlling intermediate aziridinium ion formation to improve regio- and stereoselectivity in diamination reactions.

- Purification typically involves chromatographic techniques or recrystallization to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (2-Fluoro-3-methylphenyl)ethane-1,2-diamine exhibit significant anticancer properties. In a study focused on the synthesis of novel diamines, compounds similar to this compound were tested against various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that certain diamines can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases. Specifically, this compound has been evaluated for its ability to enhance synaptic plasticity and reduce oxidative stress in neuronal cells .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex organic molecules. For instance, it can be used in the preparation of substituted aromatic compounds through electrophilic aromatic substitution reactions .

Catalysis in Chemical Reactions

The compound has also been explored as a catalyst in several chemical reactions. Its ability to stabilize transition states makes it effective in promoting reactions such as amination and coupling processes. This catalytic activity is particularly valuable in synthesizing pharmaceuticals and agrochemicals where high specificity and yield are required .

Material Science

Polymer Synthesis

In material science, this compound has been investigated for its role in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and solvents, making it suitable for applications in coatings and composites .

Nanomaterials Development

Recent studies have focused on using this compound in the development of nanomaterials. By functionalizing nanoparticles with this compound, researchers have created materials with unique properties such as increased surface area and reactivity, which are beneficial for applications in catalysis and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

- Fluorinated vs. Non-Fluorinated Analogues: The presence of fluorine in this compound increases oxidative stability compared to non-fluorinated diamines like ethylenediamine (EDA). For example, fluorinated derivatives exhibit slower degradation under acidic conditions due to reduced protonation at the amine groups .

- Trifluoromethyl Substitution : The CF₃ group in 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine further enhances electron-withdrawing effects, making it less prone to nucleophilic attack compared to the methyl-substituted analogue .

Table 2: Impact of Diamine Linker Length

- Ethane-1,2-diamine vs. Propane-1,3-diamine : Propane-1,3-diamine derivatives demonstrate 4–8× lower MIC values against Mycobacterium tuberculosis compared to ethane-1,2-diamine analogues, indicating superior antimycobacterial activity. However, this comes at the cost of 3–4× higher cytotoxicity , likely due to increased membrane permeability .

Oxidation Kinetics and Stability

- pH-Dependent Degradation: Ethane-1,2-diamine derivatives exhibit peak oxidation rates at pH 9–11 due to the reactivity of the periodate monoanion (H₂IO₄⁻) with unprotonated amines. For example, NN′-dimethylethane-1,2-diamine oxidizes 50% faster than the parent diamine under alkaline conditions .

Key Research Findings and Implications

Medicinal Chemistry : Fluorinated diamines like this compound balance lipophilicity and electronic effects, making them promising candidates for antimycobacterial agents with moderate cytotoxicity .

Catalysis : Structural modifications (e.g., pyridylmethyl groups) enhance metal-binding capacity, enabling high-selectivity catalytic applications .

Material Science: Ethane-1,2-diamine derivatives outperform propane-1,3-diamine analogues in nanomaterial synthesis due to optimal chelation kinetics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Fluoro-3-methylphenyl)ethane-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or catalytic hydrogenation of nitro precursors. For fluorinated analogs, SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) is a common reducing agent, though side reactions may occur due to the instability of diamine intermediates . Mg-based reductants (e.g., Mg/THF systems) can improve regioselectivity in aromatic diamines by minimizing over-reduction . Post-synthesis, alkaline extraction and solvent removal under reduced pressure are critical for isolating the product. Purity is verified via HPLC or TLC, with yields dependent on stoichiometric ratios and temperature control.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons with coupling constants J~8–10 Hz for ortho-F). Methyl groups at the 3-position appear as singlets (~δ 2.3 ppm) .

- IR : N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

- MS : Molecular ion peaks at m/z ~180–190 (M⁺) with fragmentation patterns reflecting cleavage at the ethylenediamine backbone .

Q. What are the stability challenges of this compound under ambient conditions, and how should it be stored?

- Methodological Answer : Fluorinated diamines are prone to oxidation and hydrolysis. Storage requires inert atmospheres (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Degradation products (e.g., quinones or imines) can form upon exposure to moisture or light, detectable via UV-Vis spectroscopy (λ~400–500 nm) .

Advanced Research Questions

Q. How does this compound behave as a ligand in transition-metal complexes, and what factors influence its coordination geometry?

- Methodological Answer : The diamine acts as a bidentate ligand via its two amine groups. Coordination with Co(III) or Ni(II) forms octahedral complexes, with ligand substitution kinetics influenced by steric effects from the 3-methyl group. Crystal field splitting energy (Δ) increases when replacing weaker ligands like H₂O, as shown in [Ni(H₂O)₆]²⁺ → [Ni(en)₃]²⁺ transitions (color shifts from green to violet) . X-ray crystallography and magnetic susceptibility measurements confirm geometry (e.g., paramagnetism in high-spin Co(III) vs. diamagnetism in low-spin Ni(II)) .

Q. What computational methods (DFT, MD) predict the corrosion inhibition potential of this compound in metal alloys?

- Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies on Fe or Al surfaces. Parameters like HOMO-LUMO gaps and Fukui indices correlate with inhibition efficiency. Molecular dynamics (MD) simulations model monolayer formation in aqueous electrolytes, with binding affinity enhanced by fluorine’s electronegativity . Experimental validation uses potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .

Q. How do structural modifications (e.g., fluorination, methyl substitution) affect the compound’s reactivity in Schiff base formation or catalytic applications?

- Methodological Answer : Fluorine increases electrophilicity at the aromatic ring, accelerating Schiff base condensation with aldehydes (e.g., 4-fluorobenzaldehyde). Methyl groups introduce steric hindrance, reducing reaction rates but improving regioselectivity. Catalytic applications (e.g., asymmetric hydrogenation) benefit from chirality induced by substituents, as shown in Pt(II)-malonato complexes with bis(hydroxyethyl)ethylenediamine ligands .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for fluorinated diamines: How do reducing agents (SnCl₂ vs. Mg/THF) impact reproducibility?

- Methodological Answer : SnCl₂·2H₂O provides rapid nitro-group reduction but risks side reactions (e.g., hydrolysis or dimerization), leading to inconsistent yields (~50–70%). Mg/THF systems offer better control over electron transfer, achieving yields >85% but requiring anhydrous conditions . Reproducibility hinges on rigorous exclusion of moisture and precise stoichiometry.

Experimental Design Considerations

Q. Designing a study to evaluate the compound’s bioactivity: What in vitro assays are suitable for probing anticancer or enzyme inhibition potential?

- Methodological Answer :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a control .

- Enzyme Inhibition : Fluorescence-based assays (e.g., tyrosine kinase inhibition using ATP-competitive probes). Structure-activity relationships (SAR) are derived from modifying the fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.